N-[2-(methanesulfonamidomethyl)cyclopentyl]-3-propan-2-yl-2-azaspiro[3.4]oct-6-ene-2-carboxamide
Description
N-[2-(methanesulfonamidomethyl)cyclopentyl]-3-propan-2-yl-2-azaspiro[34]oct-6-ene-2-carboxamide is a complex organic compound with a unique structure that includes a spirocyclic framework
Properties
IUPAC Name |
N-[2-(methanesulfonamidomethyl)cyclopentyl]-3-propan-2-yl-2-azaspiro[3.4]oct-6-ene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31N3O3S/c1-13(2)16-18(9-4-5-10-18)12-21(16)17(22)20-15-8-6-7-14(15)11-19-25(3,23)24/h4-5,13-16,19H,6-12H2,1-3H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRZAWSYJLFHZKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C2(CC=CC2)CN1C(=O)NC3CCCC3CNS(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(methanesulfonamidomethyl)cyclopentyl]-3-propan-2-yl-2-azaspiro[3.4]oct-6-ene-2-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the spirocyclic core, introduction of the sulfonamide group, and final functionalization to obtain the desired compound. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring the availability of starting materials, and implementing efficient purification techniques to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(methanesulfonamidomethyl)cyclopentyl]-3-propan-2-yl-2-azaspiro[3.4]oct-6-ene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the compound’s structure, potentially altering its biological activity.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
N-[2-(methanesulfonamidomethyl)cyclopentyl]-3-propan-2-yl-2-azaspiro[3.4]oct-6-ene-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s biological activity is studied for potential therapeutic applications.
Medicine: Research is conducted to explore its potential as a drug candidate for various diseases.
Industry: The compound is investigated for its use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-[2-(methanesulfonamidomethyl)cyclopentyl]-3-propan-2-yl-2-azaspiro[3.4]oct-6-ene-2-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular interactions depend on the compound’s structure and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-[2-(methanesulfonamidomethyl)cyclopentyl]-3-propan-2-yl-2-azaspiro[3.4]oct-6-ene-2-carboxamide include other spirocyclic compounds and sulfonamide derivatives. These compounds share structural features but may differ in their specific functional groups and biological activities.
Uniqueness
The uniqueness of this compound lies in its specific combination of a spirocyclic core and sulfonamide functionality. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
